molecular formula C13H20N8 B14091375 4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-aminedihydrochloride

4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-aminedihydrochloride

Cat. No.: B14091375
M. Wt: 288.35 g/mol
InChI Key: POGKKDDQTGTVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-aminedihydrochloride is a synthetic compound with a complex structure, primarily used in scientific research.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-aminedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Compared to other similar compounds, 4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-aminedihydrochloride is unique due to its specific structure and properties. Similar compounds include:

These compounds share some structural similarities but differ in their chemical properties and applications.

Properties

Molecular Formula

C13H20N8

Molecular Weight

288.35 g/mol

IUPAC Name

4,6-dimethyl-N-[5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C13H20N8/c1-9-7-10(2)16-12(15-9)18-13-17-11(19-20-13)8-21-5-3-14-4-6-21/h7,14H,3-6,8H2,1-2H3,(H2,15,16,17,18,19,20)

InChI Key

POGKKDDQTGTVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)CN3CCNCC3)C

Origin of Product

United States

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